![molecular formula C10H9S4Sb B14228671 2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine CAS No. 828938-08-5](/img/structure/B14228671.png)
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine is a complex organometallic compound that features a unique structure incorporating antimony and sulfur atoms
Métodos De Preparación
The synthesis of 2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine typically involves the reaction of phenyl-substituted precursors with antimony and sulfur sources under controlled conditions The reaction conditions often require an inert atmosphere to prevent oxidation and may involve the use of solvents such as toluene or dichloromethane
Análisis De Reacciones Químicas
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can stabilize metal centers and facilitate various catalytic processes.
Biology: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the context of its interactions with biological macromolecules.
Industry: While industrial applications are limited, its role in the development of new materials and catalysts is of significant interest.
Mecanismo De Acción
The mechanism by which 2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine exerts its effects involves its interaction with metal centers and biological targets. The sulfur and antimony atoms in the compound can coordinate with metal ions, influencing their reactivity and stability. In biological systems, the compound may interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar compounds to 2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine include:
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiin: A closely related compound with similar structural features.
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithione: Another variant with different oxidation states of sulfur.
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiol: A compound with thiol groups instead of thioether groups.
The uniqueness of this compound lies in its specific arrangement of antimony and sulfur atoms, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
828938-08-5 |
|---|---|
Fórmula molecular |
C10H9S4Sb |
Peso molecular |
379.2 g/mol |
Nombre IUPAC |
2-phenyl-5,6-dihydro-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine |
InChI |
InChI=1S/C6H5.C4H6S4.Sb/c1-2-4-6-5-3-1;5-3-4(6)8-2-1-7-3;/h1-5H;5-6H,1-2H2;/q;;+2/p-2 |
Clave InChI |
HQXRNJKJYMXTFD-UHFFFAOYSA-L |
SMILES canónico |
C1CSC2=C(S1)S[Sb](S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


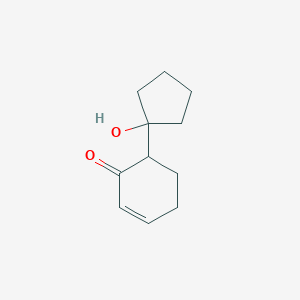
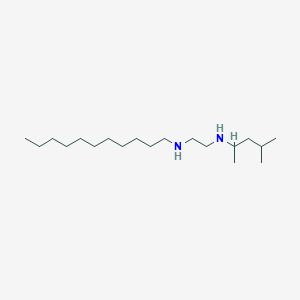
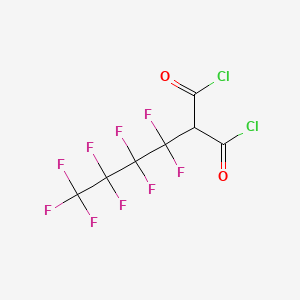

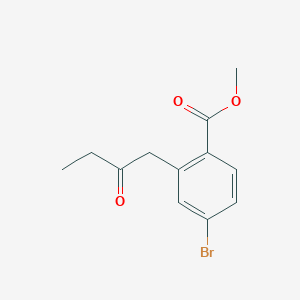
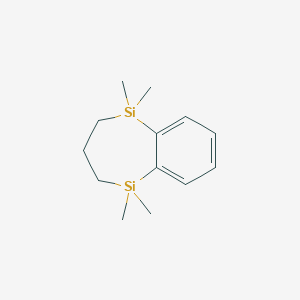
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
![2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-](/img/structure/B14228638.png)
![N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14228643.png)
![Glycine, N-[1-(4-methoxyphenyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-](/img/structure/B14228649.png)
![4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine](/img/structure/B14228654.png)


![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)
